N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Overview
Description
Benzimidazole is a heterocyclic compound that is a core component of many bioactive compounds and has diverse biological and clinical applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. For instance, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Molecular Structure Analysis
The benzimidazole moiety contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research on related benzothiazole and imidazolylbenzamide derivatives has demonstrated antimicrobial and anti-inflammatory activities. These compounds have been synthesized and evaluated for their potential in treating infections and inflammation, showcasing the broader applicability of benzimidazole derivatives in developing new therapeutic agents (Patel et al., 2009).
Anticonvulsant Activity
Studies on benzothiazole coupled sulfonamide derivatives have shown promising anticonvulsant potential, indicating the potential use of related benzimidazole derivatives in developing treatments for epilepsy and other seizure disorders (Khokra et al., 2019).
Antioxidant Activity
Compounds with imidazobenzimidazole derivatives have been synthesized and shown to exhibit significant in vitro antioxidant activity, suggesting their utility in preventing oxidative stress-related diseases (Spasov et al., 2022).
Anticorrosive Properties
Benzimidazole derivatives have also been explored for their anticorrosive effects on various metals in acidic environments, highlighting their potential application in industrial processes and materials science (Yadav et al., 2016).
Novel Pharmaceutical Developments
The synthesis and evaluation of benzimidazole derivatives for their cardiac electrophysiological activity demonstrate the potential of such compounds in developing selective class III agents for treating arrhythmias (Morgan et al., 1990).
Mechanism of Action
Target of Action
The primary target of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Similar compounds have been found to target proteins such as p97 . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis.
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds may exert their effects by interacting with their targets and causing changes in their function . For instance, they may inhibit the activity of their target proteins, leading to a disruption in the processes these proteins are involved in.
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been found to affect pathways related to apoptosis . They may cause up-regulation of proteins like Bax, p21, p27, and p53, and down-regulation of Bcl-2. They may also lead to the activation of caspase-9 and caspase-3 and subsequent cleavage of PARP, which are key events in the process of apoptosis .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit antitumor activity by inducing apoptosis in cancer cells .
Safety and Hazards
Future Directions
Benzimidazole and its derivatives have broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development and study of new benzimidazole derivatives is a promising area of research.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-17-15-30(16-18(2)34-17)35(32,33)22-12-10-19(11-13-22)26(31)27-21-7-5-6-20(14-21)25-28-23-8-3-4-9-24(23)29-25/h3-14,17-18H,15-16H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWUAWRHIHEGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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